3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole
CAS No.: 1528663-31-1
Cat. No.: VC4530507
Molecular Formula: C7H9BrN2
Molecular Weight: 201.067
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1528663-31-1 |
---|---|
Molecular Formula | C7H9BrN2 |
Molecular Weight | 201.067 |
IUPAC Name | 3-bromo-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Standard InChI | InChI=1S/C7H9BrN2/c1-5-7(8)10-4-2-3-6(10)9-5/h2-4H2,1H3 |
Standard InChI Key | NWVJWZQAQDUYRE-UHFFFAOYSA-N |
SMILES | CC1=C(N2CCCC2=N1)Br |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The compound’s bicyclic framework consists of a pyrrole ring fused to an imidazole moiety, forming a 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole system. Key structural features include:
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Bromine at position 3, enhancing electrophilic reactivity for cross-coupling reactions .
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Methyl group at position 2, influencing steric and electronic properties .
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Partially saturated rings (5H,6H,7H), reducing aromaticity compared to fully conjugated systems .
Table 1: Fundamental Molecular Properties
The bicyclic system adopts a puckered conformation, with NMR studies showing characteristic proton environments:
Spectroscopic and Computational Data
Predicted collision cross-sections (CCS) for adducts range from 142.5–149.0 Ų, critical for mass spectrometry identification . Density functional theory (DFT) calculations suggest the bromine atom induces significant charge localization, facilitating nucleophilic aromatic substitution .
Synthetic Methodologies
Core Ring Construction
The pyrrolo[1,2-a]imidazole scaffold is typically synthesized via:
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Condensation reactions: 5-Methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanones under acidic conditions (58–85% yield) .
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Cycloisomerization: Catalyst-free annulation of β-enaminones with propargylamine, forming two heterocycles via three C–N bonds .
Table 2: Representative Synthesis Routes
Method | Reagents/Conditions | Yield (%) | Reference |
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Condensation | HCl/EtOH, reflux, 12 h | 70 | |
Alkylation | NaH/THF, 3-bromo-2-methylpropene | 57 | |
Annulative functionalization | β-enaminone, propargylamine, neat | 83 |
Bromination Strategies
Direct bromination of the parent heterocycle faces challenges due to ring strain. Preferred approaches include:
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Pre-functionalization: Using 3-bromo-2-methylpropene in alkylation steps .
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Late-stage bromination: NBS in DMF at 0°C (limited to specific positions) .
Physicochemical and Pharmacological Profiles
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO/cosolvent formulations .
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Storage conditions: Stable for 24 months at 2–8°C under inert atmosphere .
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Degradation pathways: Hydrolysis of the imidazole ring under strong acidic/basic conditions .
Table 3: Comparative Bioactivity of Analogues
Compound | Target | Activity | Reference |
---|---|---|---|
3-Aryl-pyrroloimidazolium | Bacterial membranes | MIC = 4 µg/mL | |
Pyrrolo[1,2-a]quinoxalinone | BTK | IC₅₀ = 21.6 nM | |
Imidazo[1,2-a]azepine | CYP3A4 | Ki = 0.8 µM |
Applications in Drug Discovery
Kinase Inhibitor Development
The compound’s ability to occupy ATP-binding pockets makes it valuable for:
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Non-covalent BTK inhibitors: Oral bioavailability (F = 67%) with TGI = 64.4% in xenografts .
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Selectivity profiling: >200-fold selectivity over 468 kinases in broad panels .
Antibacterial Agents
Quaternary salts derived from the core structure disrupt microbial cell membranes via:
Parameter | Specification | Source |
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GHS pictograms | GHS07 | |
Hazard statements | H302, H315, H319, H335 | |
Precautionary measures | P261, P305+P351+P338 | |
LD₅₀ (oral rat) | 320 mg/kg (estimated) |
Recent Advances (2024–2025)
Catalyst-Free Syntheses
Novel annulative approaches enable:
Targeted Protein Degradation
PROTAC conjugates utilizing the scaffold demonstrate:
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